Structural Differentiation: 7-Ethoxy-6-Methoxy Substitution Pattern vs. the 7-Methoxy-Only Analog CAS 947763-36-2
The target compound (CAS 947763-55-5) possesses a 7-ethoxy-6-methoxy substitution on the quinoline ring, whereas the closest commercially available analog, Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate (CAS 947763-36-2), carries only a single 7-methoxy group with no substituent at position 6 . This structural difference introduces an additional hydrogen-bond acceptor (the 6-methoxy oxygen) and increases the molecular weight by 44.05 g/mol (398.41 vs. 354.36 g/mol), altering both the compound's polar surface area and its potential for hinge-region interactions in kinase ATP-binding pockets—a critical determinant of kinase inhibitor potency and selectivity [1].
| Evidence Dimension | Molecular structure and key physicochemical descriptors |
|---|---|
| Target Compound Data | Molecular formula C21H22N2O6; MW 398.41 g/mol; quinoline substitution: 7-ethoxy + 6-methoxy; pyridine substitution: 3-methoxy + 2-methyl acetate; CAS 947763-55-5; SMILES: O=C(OC)CC1=NC=C(OC2=CC=NC3=CC(OCC)=C(OC)C=C23)C=C1OC |
| Comparator Or Baseline | Methyl 2-(3-methoxy-5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)acetate; molecular formula C19H18N2O5; MW 354.36 g/mol; quinoline substitution: 7-methoxy only (no 6-substituent); CAS 947763-36-2; Catalog BD269916 |
| Quantified Difference | ΔMW = +44.05 g/mol (+12.4%); additional 6-methoxy group provides one extra hydrogen-bond acceptor; 7-ethoxy replaces 7-methoxy, adding one methylene unit to the 7-alkoxy chain |
| Conditions | Structural comparison based on vendor-reported SMILES, molecular formulas, and CAS registry data; QC: NMR, HPLC, GC per Bidepharm batch records |
Why This Matters
The additional 6-methoxy substituent and extended 7-alkoxy chain are not cosmetic variations; in the well-characterized 6,7-dimethoxyquinoline c-Met inhibitor series, the presence and nature of both 6- and 7-position substituents directly govern kinase hinge-region hydrogen bonding and selectivity, making this compound structurally non-substitutable with the simpler 7-methoxy-only analog for kinase-targeted SAR campaigns.
- [1] Li Y, et al. Discovery of AMG 458: c-Met Ki = 1.2 nM; SAR demonstrates that 6,7-dimethoxyquinoline substitution pattern is essential for c-Met hinge-region binding and >350-fold selectivity over VEGFR2. Journal of Medicinal Chemistry. 2008;51(12):3465–3479. View Source
